Potassium;4-formylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

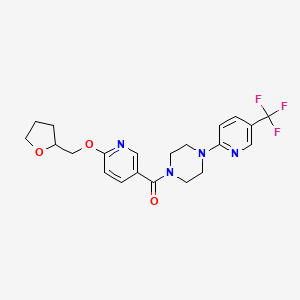

Potassium;4-formylbenzenesulfonate is a chemical compound with the molecular formula C7H5KO4S . It has an average mass of 224.275 Da and a monoisotopic mass of 223.954559 Da . It is also known as 4-Formylbenzenesulfonate .

Molecular Structure Analysis

The molecular structure of Potassium;4-formylbenzenesulfonate consists of a potassium ion and a 4-formylbenzenesulfonate ion . The 4-formylbenzenesulfonate ion is a derivative of benzenesulfonic acid, with a formyl group (-CHO) at the 4-position .Applications De Recherche Scientifique

Methanolysis and Intramolecular Nucleophilic Catalysis

Methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate, facilitated by anhydrous potassium carbonate, yields the dimethyl acetal of 2-formylbenzenesulfonic acid efficiently. This process underscores the catalytic role of the aldehyde carbonyl group in intramolecular nucleophilic catalysis, highlighting its significance in organic synthesis (M. S. Shashidhar et al., 1997).

Liquid Crystalline Medium for Smart Windows and Memory Displays

Research into fluorinated smectics for use in smart windows and memory displays involves the synthesis of various fluorobenzene compounds, including potassium complexes with different anions like 4-dodecylbenzenesulfonate. These complexes are tested for their solubility, conductivity, and application in dynamic scattering states, contributing to advancements in display technology (R. Dabrowski et al., 2017).

Hypervalent Iodine Chemistry

Potassium 4-iodylbenzenesulfonate, a hypervalent iodine(V) compound, demonstrates its utility as a stable and water-soluble oxidant for oxidative iodination of aromatic substrates. Its recovery and reuse, along with its structural elucidation, emphasize its practical applications in synthetic chemistry (M. Yusubov et al., 2012).

Catalytic Activity in Organic Reactions

The catalytic activities of lanthanide derivatives, synthesized using potassium salts of certain sulfonate complexes, are explored in nitroaldol reactions. These derivatives demonstrate significant catalytic efficiency and selectivity, contributing valuable insights into the field of catalysis (K. Mahmudov et al., 2015).

Environmental Applications

The study of 4-aminobenzenesulfonate degradation by a novel Pannonibacter sp. illustrates the potential for bioremediation strategies in treating sulfonate-containing wastewater. This research provides a foundation for the development of biological methods to address environmental pollution (Yan-qing Wang et al., 2009).

Propriétés

IUPAC Name |

potassium;4-formylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.K/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRZHWPKSHINAP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;4-formylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2653156.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)

![3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2653167.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)